![molecular formula C22H27FN2O3 B5520213 N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide](/img/structure/B5520213.png)
N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For compounds related to N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide, techniques such as nucleophilic substitution, condensation, and cyclization are common. For instance, the feasibility of nucleophilic displacement of a bromide in a pyrazole ring with [18F]fluoride demonstrates the complexity and precision required in synthesizing compounds with specific functional groups or isotopic labels for research applications (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is intricately related to their chemical behavior and potential biological activity. Advanced techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to elucidate the structure. The study of conformational analysis around specific substituents helps in understanding the spatial arrangement of atoms and the impact of different conformers on the molecule's reactivity and interaction with biological targets (Shim et al., 2002).
科学的研究の応用
Cannabinoid Receptor Interactions
Research into cannabinoid receptor antagonists, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has contributed significantly to our understanding of the cannabinoid system. These studies have developed pharmacophore models for CB1 receptor ligands, showing how these compounds interact with the receptor and suggesting their potential use in studying cannabinoid-related functions and disorders. For instance, Shim et al. (2002) utilized the AM1 molecular orbital method to analyze conformational aspects of cannabinoid receptor antagonists, providing insights into their binding interactions with the CB1 receptor (Shim et al., 2002).
Antimicrobial Activities
Compounds structurally similar to the one have been evaluated for their antimicrobial properties. For example, Jeankumar et al. (2013) synthesized and assessed thiazole-aminopiperidine hybrid analogues for their activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in developing new antibacterial agents (Jeankumar et al., 2013).
Potential Therapeutic Applications
Further, research into compounds acting on the cannabinoid system, such as AM251, a cannabinoid CB1 receptor antagonist, suggests potential therapeutic applications in treating obesity and related metabolic disorders. Studies like those by Hildebrandt et al. (2003) have explored the effects of such antagonists on food intake and body weight, indicating their utility in addressing obesity (Hildebrandt et al., 2003).
特性
IUPAC Name |
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N,6-dimethyl-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-16-12-19(26)13-21(28-16)22(27)24(2)14-17-6-5-10-25(15-17)11-9-18-7-3-4-8-20(18)23/h3-4,7-8,12-13,17H,5-6,9-11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVMOYXJMDDVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C(=O)N(C)CC2CCCN(C2)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。